molecular formula C7H11N3O2 B14854857 1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid

1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B14854857
M. Wt: 169.18 g/mol
InChI Key: KZDFCUDIZJHDFO-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid can be synthesized through a series of chemical reactions. One common method involves the cycloaddition of azides to alkynes, known as “Click Chemistry.” This reaction is typically carried out in the presence of a copper catalyst and under mild conditions, making it a highly efficient and selective process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various triazole derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: It is used in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1H-1,2,3-Triazole-4-carboxylic acid
  • 1H-1,2,4-Triazole-3-carboxylic acid
  • 4-Thiazolecarboxylic acid
  • 5-Methyl-3H-imidazole-4-carboxylic acid

Comparison: 1-Isobutyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to its isobutyl group, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-(2-methylpropyl)triazole-4-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-5(2)4-10-6(7(11)12)3-8-9-10/h3,5H,4H2,1-2H3,(H,11,12)

InChI Key

KZDFCUDIZJHDFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CN=N1)C(=O)O

Origin of Product

United States

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